molecular formula C12H25ClN2O3 B2794821 6-(6-Aminohexanamido)hexanoic acid dihydrochloride CAS No. 1909305-93-6

6-(6-Aminohexanamido)hexanoic acid dihydrochloride

Cat. No.: B2794821
CAS No.: 1909305-93-6
M. Wt: 280.79 g/mol
InChI Key: AFVDASJUVHAFKG-UHFFFAOYSA-N
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Description

6-(6-Aminohexanamido)hexanoic acid dihydrochloride is an organic compound with the molecular formula C12H24N2O3. It is a derivative of hexanoic acid and contains an amino group, making it a versatile compound in various chemical and biological applications. This compound is typically found as a white crystalline powder and is known for its solubility in water and limited solubility in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-Aminohexanamido)hexanoic acid dihydrochloride involves the amidation reaction between 6-aminohexanoic acid and hexanedioic acid. The reaction typically occurs under acidic conditions to facilitate the formation of the amide bond. The process involves heating the reactants in the presence of a dehydrating agent to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-(6-Aminohexanamido)hexanoic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(6-Aminohexanamido)hexanoic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Acts as a cross-linking agent for proteins and peptides, enhancing their stability and functionality.

    Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(6-Aminohexanamido)hexanoic acid dihydrochloride involves its ability to form stable amide bonds with other molecules. This property makes it an effective cross-linking agent, allowing it to stabilize the structure of proteins and peptides. The compound interacts with amino groups on target molecules, forming covalent bonds that enhance their stability and functionality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(6-Aminohexanamido)hexanoic acid dihydrochloride is unique due to its dual functional groups (amino and amide), which provide versatility in chemical reactions and applications. Its ability to form stable cross-links with proteins and peptides sets it apart from simpler analogs .

Properties

CAS No.

1909305-93-6

Molecular Formula

C12H25ClN2O3

Molecular Weight

280.79 g/mol

IUPAC Name

6-(6-aminohexanoylamino)hexanoic acid;hydrochloride

InChI

InChI=1S/C12H24N2O3.ClH/c13-9-5-1-3-7-11(15)14-10-6-2-4-8-12(16)17;/h1-10,13H2,(H,14,15)(H,16,17);1H

InChI Key

AFVDASJUVHAFKG-UHFFFAOYSA-N

SMILES

C(CCC(=O)NCCCCCC(=O)O)CCN.Cl.Cl

Canonical SMILES

C(CCC(=O)NCCCCCC(=O)O)CCN.Cl

solubility

not available

Origin of Product

United States

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